Cas no 125096-72-2 (8-Bromo-4-chloroquinazoline)
8-Bromo-4-chloroquinazoline Chemical and Physical Properties
Names and Identifiers
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- 8-Bromo-4-chloroquinazoline
- Quinazoline, 8-bromo-4-chloro-
- Quinazoline,8-bromo-4-chloro
- 8-bromo-4-chloroquizoline
- 8-broMo-4-chloro-4a,8a-dihydroquinazoline
- MFCD09738589
- 125096-72-2
- W-200981
- (4-NITROPHENYL)SULFONYL]ACETICACID
- EN300-42989
- FT-0646883
- 4-CHLORO-8-BROMOQUINAZOLINE
- A15181
- DS-10779
- SY019484
- BCP26709
- NVMDCMMESVPNHN-UHFFFAOYSA-N
- AM20060871
- AKOS000147824
- SCHEMBL856304
- DTXSID90559799
- 8-bromo-4-chloro-quinazoline
- AC-29940
- Z316120010
- CS-D0030
- DTXCID60510579
-
- MDL: MFCD09738589
- Inchi: 1S/C8H4BrClN2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H
- InChI Key: NVMDCMMESVPNHN-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C(N=CN=C21)Cl
Computed Properties
- Exact Mass: 241.92500
- Monoisotopic Mass: 241.92464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.8±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 339.7°C at 760 mmHg
- Flash Point: 159.2±22.3 °C
- Refractive Index: 1.691
- PSA: 25.78000
- LogP: 3.04570
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
8-Bromo-4-chloroquinazoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,2-8°C
8-Bromo-4-chloroquinazoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Bromo-4-chloroquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT480-100mg |
8-Bromo-4-chloroquinazoline |
125096-72-2 | 97% | 100mg |
307CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT480-250mg |
8-Bromo-4-chloroquinazoline |
125096-72-2 | 97% | 250mg |
602CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT480-1g |
8-Bromo-4-chloroquinazoline |
125096-72-2 | 97% | 1g |
1020.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT480-5g |
8-Bromo-4-chloroquinazoline |
125096-72-2 | 97% | 5g |
4399CNY | 2021-05-08 | |
| Fluorochem | 076349-250mg |
8-Bromo-4-chloroquinazoline |
125096-72-2 | 95% | 250mg |
£57.00 | 2022-03-01 | |
| Fluorochem | 076349-1g |
8-Bromo-4-chloroquinazoline |
125096-72-2 | 95% | 1g |
£149.00 | 2022-03-01 | |
| Fluorochem | 076349-5g |
8-Bromo-4-chloroquinazoline |
125096-72-2 | 95% | 5g |
£393.00 | 2022-03-01 | |
| Fluorochem | 076349-10g |
8-Bromo-4-chloroquinazoline |
125096-72-2 | 95% | 10g |
£744.00 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD157696-100mg |
8-Bromo-4-chloroquinazoline |
125096-72-2 | 97% | 100mg |
¥205.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD157696-250mg |
8-Bromo-4-chloroquinazoline |
125096-72-2 | 97% | 250mg |
¥350.0 | 2022-03-01 |
8-Bromo-4-chloroquinazoline Suppliers
8-Bromo-4-chloroquinazoline Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 8-Bromo-4-chloroquinazoline
8-Bromo-4-chloroquinazoline: A Comprehensive Overview
The compound with CAS No. 125096-72-2, commonly referred to as 8-Bromo-4-chloroquinazoline, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinazoline family, which is a class of nitrogen-containing bicyclic aromatic compounds. The presence of bromine and chlorine substituents at the 8th and 4th positions, respectively, imparts unique chemical and physical properties to 8-Bromo-4-chloroquinazoline, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of 8-Bromo-4-chloroquinazoline as a promising candidate in drug discovery. Researchers have explored its role as a kinase inhibitor, particularly targeting enzymes involved in cell signaling pathways. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that 8-Bromo-4-chloroquinazoline exhibits potent inhibitory activity against protein kinase C (PKC), a key enzyme in cancer cell proliferation. This finding underscores its potential as an anticancer agent.
In addition to its pharmacological applications, 8-Bromo-4-chloroquinazoline has also been investigated for its electronic properties. The compound's ability to act as a semiconductor material has been explored in the context of organic electronics. A research team from the University of Cambridge reported that thin films of 8-Bromo-4-chloroquinazoline exhibit favorable charge transport characteristics, making them suitable for use in organic field-effect transistors (OFETs). This discovery opens new avenues for its application in flexible electronics and optoelectronic devices.
The synthesis of 8-Bromo-4-chloroquinazoline involves a multi-step process that typically begins with the preparation of quinazoline derivatives. One common method involves the condensation of o-phenylenediamine with an aldehyde or ketone derivative, followed by bromination and chlorination steps to introduce the respective substituents. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and improving yields.
From an environmental perspective, the stability and biodegradability of 8-Bromo-4-chloroquinazoline are critical considerations. Studies conducted by environmental scientists have shown that the compound exhibits moderate persistence in aquatic environments, with degradation rates influenced by factors such as pH and temperature. These findings are essential for assessing its ecological impact and ensuring safe handling practices in industrial settings.
In conclusion, 8-Bromo-4-chloroquinazoline (CAS No. 125096-72-2) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, combined with recent breakthroughs in synthesis and application development, positions it as a valuable tool in modern research and industry. As ongoing studies continue to uncover new properties and uses, the significance of this compound is expected to grow further.
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